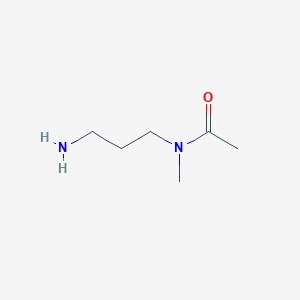

N-(3-aminopropyl)-N-methylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of diamines, including compounds like N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine, can be challenging due to the need for differentiation of the nitrogen atoms and the requirement for diverse substitution patterns.Molecular Structure Analysis

While the specific molecular structure analysis of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is not detailed in the provided papers, related compounds such as dodecyl isopropylolamine have been characterized using X-ray diffraction, IR, and NMR spectroscopy.Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine are crucial for its application as a biocidal disinfectant.Aplicaciones Científicas De Investigación

1. Infrared Spectrum Analysis

N-(3-aminopropyl)-N-methylacetamide exhibits characteristic peaks in its infrared spectrum, specifically in the amide I, II, and III bands. These peaks are significant in various fields such as organic chemistry, analytical chemistry, and chemical biology. The independent IR spectrum of every component in N-methylacetamide can be calculated using the density functional theory quantum chemistry method, which aids in understanding the formation of the amide infrared spectrum (Yan Ji et al., 2020).

2. Interaction with Cations

N-methylacetamide, a proxy for the protein backbone, exhibits spectroscopic signatures in the amide I band that reflect the interaction strength with alkali cations and alkaline earth dications. This interaction varies in affinity and geometry, influencing the IR shifts and providing insights into specific ion effects on proteins (E. Pluhařová et al., 2014).

3. Structural Analysis

N-methylacetamide (NMA) is used to understand the basic structural unit of peptide chains in proteins. Studies using X-ray electron density at varying temperatures have shown the presence of static disorder in NMA, shedding light on its biological importance (F. Hamzaoui & F. Baert, 1994).

4. Noncovalent Bond Contributions

Research on N-methylacetamide's interaction with S-containing molecules helps in understanding the variety of noncovalent bonds in proteins. The analysis of forces in these complexes reveals diverse attractive forces, enhancing knowledge in protein chemistry (U. Adhikari & S. Scheiner, 2012).

5. Hydrolysis Mechanism in High-Temperature Water

NMA serves as a model to investigate the hydrolysis kinetics and mechanism of N-substituted amides in high-temperature water. This research provides insights into the reversible nature of these reactions and the pH dependence of the hydrolysis rate, relevant in chemical and environmental engineering (P. Duan et al., 2010).

6. Vibrational Coupling and Infrared Spectra Computations

NMA is studied as a model for the simulation of multi-dimensional infrared (IR) spectra of peptides and proteins. The research advances the development of scalable algorithms for IR spectrum simulations, crucial in biophysics and molecular biology (M. Bounouar & C. Scheurer, 2006).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds such as n-(3-aminopropyl)-2-nitrobenzenamine have been found to interact with targets like histone acetyltransferase kat2b .

Mode of Action

For example, (3-Aminopropyl)triethoxysilane is used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalently attaching organic films to metal oxides such as silica and titania .

Biochemical Pathways

For instance, spermidine, a polyamine, is thought to help stabilize some membranes and nucleic acid structures .

Pharmacokinetics

The pharmacokinetic properties of similar compounds, such as n-(3-aminopropyl)-2-nitrobenzenamine, have been studied .

Result of Action

Similar compounds such as n-(3-aminopropyl)-n-dodecyl-1,3-propanediamine, a tri-amine present in the formulation of several commercialized disinfectants/cleaners, have been shown to be effective biocides .

Action Environment

Similar compounds such as dicamba, an important herbicide, have been studied for their off-target transport mechanisms, including spray drift, volatilization, and tank contamination .

Propiedades

IUPAC Name |

N-(3-aminopropyl)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-6(9)8(2)5-3-4-7/h3-5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMHCPZCFJGAEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2929277.png)

![3,5-Dimethyl-4-[4-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2929284.png)

![7-{[(4-ethylphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B2929291.png)

![4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2929292.png)

![1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid](/img/structure/B2929295.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929297.png)